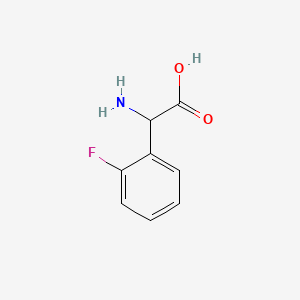

2-Fluoro-DL-phenylglycine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-(2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNMJIBUVDGMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84145-28-8 | |

| Record name | (2-Fluorophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-amino(2-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 2 2 Fluorophenyl Acetic Acid and Its Analogues

General Synthetic Strategies for α-Arylglycines and Fluorinated Analogues

The construction of fluorinated α-arylglycines can be broadly approached in two ways: by introducing a fluorine atom onto a pre-existing phenylglycine core or by assembling the amino acid backbone using a fluorinated phenyl precursor.

One strategy involves the late-stage fluorination of amino acid derivatives. This approach is advantageous for modifying complex molecules in the final steps of a synthesis. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose. brynmawr.edu For instance, methodologies have been developed for the palladium-catalyzed fluorination of amino acid derivatives using electrophilic fluorine sources, such as Selectfluor. brynmawr.edu This method allows for the direct installation of a fluorine atom onto the aryl ring of a phenylglycine derivative, providing a direct route to the target compound from a more readily available, non-fluorinated precursor. brynmawr.edu

An alternative and widely used approach involves the incorporation of a pre-functionalized fluorophenyl group into a glycine (B1666218) or glycine-equivalent backbone. Multicomponent reactions (MCRs) are particularly well-suited for this strategy as they offer a highly modular and convergent route to α-arylglycines from simple starting materials. beilstein-journals.orgbeilstein-journals.org The Petasis borono-Mannich reaction, for example, is a prominent MCR that combines an amine, glyoxylic acid, and an arylboronic acid. beilstein-journals.orgbeilstein-journals.org By employing a 2-fluorophenylboronic acid in this reaction, the 2-Amino-2-(2-fluorophenyl)acetic acid scaffold can be constructed directly. Modern palladium-catalyzed multicomponent reactions similarly utilize fluorinated aryl precursors, such as aryltrifluoroborates, to build the desired molecular architecture. nih.govnih.gov

Classical and Modern Approaches to 2-Amino-2-(2-fluorophenyl)acetic acid Synthesis

Specific synthetic methods for preparing 2-Amino-2-(2-fluorophenyl)acetic acid include both time-honored reactions and advanced catalytic systems designed to control stereochemistry.

The Strecker synthesis, first reported in 1850, is a foundational method for producing α-amino acids. wikipedia.orgyoutube.com The classical reaction involves a one-pot, three-component reaction between an aldehyde (in this case, 2-fluorobenzaldehyde), ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com The initial product is an α-aminonitrile, which is subsequently hydrolyzed to yield the final α-amino acid, 2-Amino-2-(2-fluorophenyl)acetic acid. masterorganicchemistry.com

The primary limitation of the traditional Strecker synthesis is its production of a racemic mixture of enantiomers. wikipedia.orgyoutube.com To overcome this, significant research has led to the development of asymmetric Strecker reactions. These modern adaptations employ either chiral auxiliaries or, more commonly, chiral catalysts to induce enantioselectivity, allowing for the synthesis of a single desired enantiomer of the target amino acid. wikipedia.org

Recent advances in organometallic catalysis have provided highly efficient and enantioselective methods for synthesizing α-arylglycine derivatives. nih.gov Palladium-catalyzed asymmetric three-component reactions represent a state-of-the-art approach, offering access to these valuable compounds in good yields and with high levels of stereocontrol. nih.govresearchgate.net

A notable modern method is the palladium-catalyzed enantioselective three-component reaction of glyoxylic acid, a sulfonamide, and an aryltrifluoroborate. nih.govnih.gov This process provides a modular and direct route to enantioenriched N-protected α-arylglycines. nih.gov The use of aryltrifluoroborates as the aryl source is an improvement upon earlier protocols that used arylboronic acids, as they can lead to higher enantioselectivity, particularly with electron-rich aryl groups. chemrxiv.org The reaction proceeds effectively under the influence of a chiral palladium catalyst system, such as one derived from Pd(TFA)₂ and a chiral ligand like S,S-IPrBox. chemrxiv.org Although the reaction with a sterically hindered ortho-substituted trifluoroborate can result in lower enantioselectivity, the method is broadly applicable to a range of substituted aryltrifluoroborates. chemrxiv.org

| Aryltrifluoroborate (ArKF₃) | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| Phenyl | 10a | 30 | 94:6 |

| 4-Methoxyphenyl | 10b | 55 | 87:13 |

| 4-Chlorophenyl | 10c | 41 | 96:4 |

| 4-(Trifluoromethyl)phenyl | 10d | 35 | 97:3 |

| 3-Methoxyphenyl | 10e | 39 | 95:5 |

| 3-Chlorophenyl | 10f | 40 | 96:4 |

| Naphthyl | 10g | 31 | 95:5 |

| 2-Methoxyphenyl | 10h | - | almost racemic |

Palladium-Catalyzed Enantioselective Three-Component Reactions

Stereochemical Control and Yield Enhancement

The asymmetric synthesis of α-aryl-α-amino acids, including 2-Amino-2-(2-fluorophenyl)acetic acid, presents a significant challenge due to the steric hindrance imposed by the aryl group. To achieve high enantioselectivity and yields, various strategies have been developed, with the use of chiral auxiliaries and metal complexes being particularly prominent.

One effective approach involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. This methodology has been successfully applied to the synthesis of a range of fluorinated aromatic amino acids. The chiral environment provided by the Ni(II) complex directs the stereochemical outcome of the α-alkylation or α-arylation of the glycine moiety. Optimization of reaction parameters such as the base, solvent, and temperature is crucial for maximizing both the diastereoselectivity and the chemical yield.

For instance, in the synthesis of fluorinated phenylalanine derivatives, the alkylation of a chiral Ni(II) glycinate (B8599266) complex with fluorinated benzyl (B1604629) bromides has been systematically optimized. The choice of base and solvent was found to have a profound impact on the reaction's efficiency.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaH | DMF | 0 to rt | 56 |

| 2 | KOH/MeOH | DMF | 0 to rt | 51 |

| 3 | DBU | DMF | 0 to rt | 60 |

| 4 | DBU | MeCN | rt | 88 |

| 5 | DBU | MeCN | 0 | 94 |

This table showcases the optimization of the alkylation step in the synthesis of a fluorinated aromatic amino acid using a chiral Ni(II) complex. The data highlights the superior performance of DBU in MeCN at 0 °C, leading to a significant enhancement in yield.

Another powerful strategy for stereochemical control is the use of chiral sulfinyl auxiliaries. These auxiliaries, temporarily attached to the nitrogen atom of an imine substrate, can effectively direct the stereoselective addition of nucleophiles. Diastereoselective additions to N-sulfinylimines have been widely employed for the synthesis of various fluorinated amines and amino acids. The sulfinyl group can be readily cleaved under mild acidic conditions to afford the desired enantiomerically enriched amino acid.

Photoredox Catalysis in α-Fluoro α-Amino Acid Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. This technology has been successfully applied to the synthesis of fluorinated amino acids, offering novel pathways for C-F and C-C bond formation.

While direct photoredox-catalyzed strategies for the synthesis of β-fluoro α-amino acid derivatives are an emerging area, the principles of radical generation and coupling can be applied. The generation of a β-fluoroalkyl radical, which could then be coupled with a glycine equivalent, represents a plausible synthetic route. Research in the broader field of photoredox-catalyzed radical cross-coupling provides a foundation for developing such methodologies. For example, the generation of alkyl radicals from various precursors, followed by their addition to Michael acceptors, is a well-established transformation that could be adapted for the synthesis of β-fluoro α-amino acid precursors.

A significant advancement in the synthesis of α-fluoro α-amino acids has been the development of a photoredox-catalyzed regioselective carbofluorination of dehydroalanine (B155165) (Dha) derivatives. nih.govnih.govfigshare.com This metal-free approach utilizes an organic photocatalyst to generate alkyl radicals from readily available precursors, such as alkyltrifluoroborates. These radicals then undergo a conjugate addition to the dehydroalanine backbone, creating a new α-amino radical intermediate. Subsequent fluorination of this radical by an electrophilic fluorine source, such as Selectfluor®, affords the desired α-fluoro-α-amino acid derivative. nih.govnih.govfigshare.com

This method is characterized by its mild reaction conditions and broad substrate scope, tolerating a variety of functional groups. The regioselectivity is controlled by the initial radical addition to the β-position of the dehydroalanine.

| Entry | Alkyltrifluoroborate | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexyl-BF3K | α-Fluoro-α-cyclohexylglycine derivative | 75 |

| 2 | Isopropyl-BF3K | α-Fluoro-α-valine derivative | 68 |

| 3 | n-Butyl-BF3K | α-Fluoro-α-norleucine derivative | 65 |

| 4 | tert-Butyl-BF3K | α-Fluoro-α-tert-leucine derivative | 55 |

This table illustrates the scope of the photoredox-catalyzed carbofluorination of a dehydroalanine derivative with various alkyltrifluoroborates, demonstrating the versatility of this method in preparing a range of α-fluoro-α-amino acids. nih.gov

Derivatization and Functionalization Strategies for 2-Amino-2-(2-fluorophenyl)acetic acid

The amino and carboxyl groups of 2-Amino-2-(2-fluorophenyl)acetic acid provide convenient handles for further derivatization and functionalization, allowing for its incorporation into peptides or the synthesis of more complex molecules.

The protection of the amino group is a critical step in many synthetic transformations involving amino acids. The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal. Commonly used protecting groups for the amino function include the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base. It is stable to acidic conditions but readily cleaved by treatment with a mild base, such as piperidine. This orthogonality makes it particularly useful in solid-phase peptide synthesis.

The Boc group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic and nucleophilic conditions. Its removal is achieved under acidic conditions, for example, with trifluoroacetic acid (TFA).

The carboxyl group of 2-Amino-2-(2-fluorophenyl)acetic acid can be readily converted into esters and amides. Esterification is often performed to protect the carboxyl group or to enhance the solubility of the amino acid in organic solvents. A common method for esterification is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst.

Amide bond formation is a fundamental reaction in peptide synthesis. The carboxyl group of an N-protected 2-Amino-2-(2-fluorophenyl)acetic acid can be activated using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium/aminium salts (e.g., HBTU, HATU). The activated carboxyl group then reacts with the amino group of another amino acid or amine to form the corresponding amide. The choice of coupling reagent and additives can be crucial for minimizing side reactions, such as racemization.

Side-Chain Modifications and Analog Synthesis

The synthesis of analogues of 2-amino-2-(2-fluorophenyl)acetic acid is a crucial area of research for developing new compounds with potentially enhanced biological activities or novel physicochemical properties. These modifications can be broadly categorized into three main types: alterations to the phenyl ring, modifications of the amino group, and derivatization of the carboxylic acid group.

Modifications on the Phenyl Ring

A common strategy for creating analogues involves starting from a different substituted benzaldehyde (B42025) and employing a synthetic route analogous to the Strecker synthesis. For instance, analogues like (S)-2-Amino-2-(2-chlorophenyl)acetic acid have been synthesized, indicating that the fluorine can be replaced by other halogens. medchemexpress.comnih.gov The general approach often involves the reaction of the corresponding substituted benzaldehyde with a source of cyanide and ammonia, followed by hydrolysis of the resulting aminonitrile.

Modifications of the Amino Group (N-Acylation)

The amino group of 2-amino-2-(2-fluorophenyl)acetic acid is a key site for modification, allowing for the synthesis of a wide range of N-acylated analogues. These modifications can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds.

A standard method for N-acylation involves the reaction of the amino acid with an acylating agent such as an acid anhydride (B1165640) or an acyl chloride. For example, acetylation can be achieved using acetic anhydride. aklectures.comresearchgate.net In a typical procedure, the amino acid is dissolved in a suitable solvent, and the pH is adjusted to be basic to deprotonate the amino group, enhancing its nucleophilicity. The acylating agent is then added, often at a reduced temperature to control the reaction's exothermicity. After the reaction is complete, the pH is lowered to precipitate the N-acylated product. researchgate.net This methodology can be adapted to introduce a variety of acyl groups, leading to a diverse library of analogues.

Modifications of the Carboxylic Acid Group (Esterification)

Esterification of the carboxylic acid group is another common strategy for synthesizing analogues of 2-amino-2-(2-fluorophenyl)acetic acid. This modification is often employed to create prodrugs or to alter the compound's solubility and pharmacokinetic profile.

The Fischer esterification is a classic method that can be applied, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst. aklectures.com A more contemporary approach involves the use of reagents like chlorosulphonic acid in the presence of the desired alcohol. In this process, the amino acid is suspended or dissolved in the alcohol, and chlorosulphonic acid is added. This in situ generation of an alkyl hydrosulphate facilitates the esterification. google.com This method is advantageous as it can proceed under relatively mild conditions and can be applied to a variety of alcohols to produce the corresponding esters. google.com Ionic liquids have also been explored as a medium for the esterification of unprotected amino acids, offering a greener alternative to traditional organic solvents. researchgate.net

The following table summarizes the different approaches to side-chain modifications for the synthesis of 2-amino-2-(2-fluorophenyl)acetic acid analogues.

| Modification Type | Functional Group Targeted | Synthetic Approach | Key Reagents | Analog Type Produced |

|---|---|---|---|---|

| Phenyl Ring Modification | Phenyl Group | Strecker Synthesis from Substituted Benzaldehyde | Substituted Benzaldehyde, NaCN, NH4Cl | Halogenated Phenylglycine Analogs (e.g., chloro, bromo) |

| N-Acylation | Amino Group (-NH2) | Acylation Reaction | Acetic Anhydride, Acyl Chlorides | N-Acetyl, N-Benzoyl Derivatives |

| Esterification | Carboxylic Acid Group (-COOH) | Fischer Esterification or Chlorosulphonic Acid Method | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H2SO4, Chlorosulphonic Acid) | Methyl Esters, Ethyl Esters |

Chemical Reactivity and Transformation Mechanisms of 2 Amino 2 2 Fluorophenyl Acetic Acid

Oxidative Processes Involving the Amino Moiety

The amino moiety of 2-Amino-2-(2-fluorophenyl)acetic acid is susceptible to oxidative processes, a characteristic shared by alpha-amino acids. A primary pathway for this transformation is oxidative deamination, which typically converts the amino acid into an α-keto acid. wikipedia.orggpnotebook.comtaylorandfrancis.com In this process, the amino group (-NH2) is removed and replaced with a keto group (=O), yielding 2-fluoro-α-keto-phenylacetic acid and ammonia. This reaction can be catalyzed by various enzymes, such as L-amino acid oxidase, or by chemical oxidants. wikipedia.orgresearchgate.net

The general mechanism for oxidative deamination involves the initial oxidation of the amino acid to an imino acid intermediate, which is then hydrolyzed to the corresponding α-keto acid and ammonia. The specific reagents and conditions will dictate the precise pathway and the stability of the intermediates and final products.

Table 1: General Products of Oxidative Deamination

| Reactant | Key Process | Primary Products |

|---|

Reductive Transformations to Corresponding Amines

The carboxylic acid functional group of 2-Amino-2-(2-fluorophenyl)acetic acid can undergo reduction to form the corresponding amino alcohol, 2-amino-2-(2-fluorophenyl)ethanol. This transformation requires a suitable reducing agent capable of reducing a carboxylic acid without affecting the other functional groups, particularly the amino group and the aromatic ring.

Common laboratory reagents for the reduction of amino acids to amino alcohols include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in combination with iodine (I₂) or other activators. google.comclearsynth.com The NaBH₄/I₂ system is often preferred due to its milder conditions and greater selectivity. The general procedure involves the in situ formation of borane (B79455) (BH₃), which is the active reducing species for the carboxylic acid.

Table 2: Common Reagents for the Reduction of α-Amino Acids

| Reagent System | Key Features | Typical Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective reducing agent | Amino alcohol |

Nucleophilic and Electrophilic Substitution Reactions at the Amino and Carboxyl Centers

The bifunctional nature of 2-Amino-2-(2-fluorophenyl)acetic acid allows it to participate in both nucleophilic and electrophilic substitution reactions at its amino and carboxyl centers, respectively.

Nucleophilic Reactions at the Amino Center: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. It can readily react with various electrophiles. A common example is acylation, where the amino acid is treated with an acyl halide or anhydride (B1165640) to form an N-acyl derivative (an amide). This is a fundamental reaction in peptide synthesis. rsc.orgnih.govuantwerpen.be

Electrophilic Reactions at the Carboxyl Center: The carbonyl carbon of the carboxylic acid group is electrophilic and can be attacked by nucleophiles. A classic example is Fischer esterification, where the amino acid is heated with an alcohol in the presence of a strong acid catalyst to form an ester. sioc-journal.cnresearchgate.netyakhak.org Similarly, the carboxyl group can be activated by coupling agents (like DCC or EDC) to react with amines, forming amide bonds. This is another cornerstone reaction in the synthesis of peptides and other amide-containing molecules. rsc.orgnih.gov

Influence of the Fluoro-Substituted Phenyl Group on Molecular Reactivity

The presence of a fluorine atom at the ortho position of the phenyl ring significantly modulates the reactivity of 2-Amino-2-(2-fluorophenyl)acetic acid through a combination of electronic and steric effects.

Electronic Effects of Ortho-Fluorine Substitution

The fluorine atom exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R or +M). nih.govlibretexts.orglibretexts.orgmasterorganicchemistry.com

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the benzene (B151609) ring through the sigma bond. This effect is most pronounced at the ortho position and deactivates the ring towards electrophilic attack. It also increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion. nih.govlibretexts.org

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions. libretexts.orgmasterorganicchemistry.com

Steric Hindrance Considerations

The placement of a fluorine atom at the ortho position introduces steric hindrance around the benzylic carbon. beilstein-journals.org This steric bulk can impede the approach of reagents to the amino and carboxyl functional groups, potentially slowing down reaction rates compared to its para- or meta-substituted isomers. This "ortho effect" can influence the kinetics of esterification, amidation, and other reactions at the chiral center. beilstein-journals.org The extent of this steric hindrance depends on the size of the attacking reagent and the specific conformation of the molecule. In some cases, steric hindrance can force the carboxyl group out of the plane of the benzene ring, which can affect the acidity and reactivity of the molecule. researchgate.net

Molecular Interactions and Biological Relevance of 2 Amino 2 2 Fluorophenyl Acetic Acid Derivatives

Interactions with Biological Macromolecules: Enzymes and Receptors

The presence of a fluorine atom in the phenyl ring of 2-amino-2-(2-fluorophenyl)acetic acid can influence its binding to and interaction with biological macromolecules like enzymes and receptors. Fluorine's high electronegativity can alter the electronic properties of the molecule, affecting its ability to form hydrogen bonds and other non-covalent interactions that are crucial for molecular recognition.

While specific studies on the binding affinity and inhibition kinetics of 2-amino-2-(2-fluorophenyl)acetic acid derivatives are limited, research on analogous compounds provides valuable insights. For instance, studies on synthetic amino acid derivatives have demonstrated their potential to inhibit digestive enzymes. In one such study, various amino acid derivatives were shown to inhibit pancreatic α-amylase through a competitive inhibition mechanism nih.gov. This suggests that these molecules can bind to the active site of the enzyme, competing with the natural substrate.

The inhibitory potential of these derivatives against different enzymes is often quantified by their half-maximal inhibitory concentration (IC50) values. For example, certain synthetic amino acid derivatives have shown potent inhibitory effects on α-glucosidase with IC50 values in the micromolar range nih.gov.

Table 1: Illustrative Inhibitory Activity of Synthetic Amino Acid Derivatives against Digestive Enzymes

| Enzyme | Inhibition Mechanism | IC50 Range (µM) |

| Pancreatic Lipase | Competitive or Mixed | 167–1023 |

| Pancreatic α-Amylase | Competitive or Mixed | 162–519 |

| α-Glucosidase | Competitive | 51–353 |

Note: This table is based on data for various synthetic amino acid derivatives and is intended to be illustrative of the potential activities of compounds like 2-amino-2-(2-fluorophenyl)acetic acid derivatives. nih.gov

Derivatives of phenylglycine have been investigated for their ability to modulate the activity of various enzymes. For example, novel phenylglycine derivatives have been shown to act as potent and selective antagonists at presynaptic metabotropic glutamate receptors (mGluRs) in the spinal cord nih.gov. These receptors are involved in modulating synaptic transmission, and their inhibition can have significant physiological effects.

The selectivity of these compounds for different receptor subtypes is a key area of research. For instance, certain phenylglycine analogs demonstrate antagonist activity at L-AP4-sensitive presynaptic mGluRs, while others are more potent at (1S,3S)-ACPD-sensitive receptors nih.gov. This highlights the potential for designing derivatives with specific molecular targets.

The binding of ligands to receptors is a fundamental process in pharmacology. Studies on glycine (B1666218) receptor analogs have shed light on the structural requirements for high-affinity binding. For the glycine site of the NMDA receptor complex, a zwitterionic amino acid is required for high affinity, and a specific conformation where the carboxylate group is at a 90-degree dihedral angle to the ammonium nitrogen is preferred nih.gov.

The presence of substituents on the phenyl ring can significantly impact receptor binding. For example, in constrained dipeptide analogs of H-Phe-Phe-NH2, the introduction of a fluorine atom at the meta position of the C-terminal phenylalanine resulted in a compound with excellent binding affinity to the substance P 1–7 binding site acs.org. This suggests that the fluorine atom can participate in favorable interactions within the binding pocket. Molecular modeling can be a powerful tool to understand these interactions and rationalize the structure-activity relationships of such analogs acs.org.

Influence on Neurotransmitter Pathways and Systems

Amino acids and their derivatives play crucial roles as neurotransmitters and neuromodulators in the central nervous system nih.govtmc.edu. Glutamate is the primary excitatory neurotransmitter, while GABA is the main inhibitory neurotransmitter openstax.org. Phenylglycine analogs have been shown to interact with metabotropic glutamate receptors, which are involved in modulating neurotransmission nih.gov.

The introduction of fluorine into a phenylglycine structure, as in 2-amino-2-(2-fluorophenyl)acetic acid, can potentially alter its interaction with neurotransmitter receptors and transporters. While direct evidence for this specific compound is scarce, the general principle is that such modifications can influence the compound's ability to cross the blood-brain barrier and interact with central nervous system targets nih.gov. The study of how these derivatives affect the release, reuptake, and receptor binding of key neurotransmitters is an active area of research.

Participation in Metabolic Processes and Biochemical Reactions

Role as a Building Block in Bioactive Peptide and Protein Mimetic Design

Unnatural amino acids, including fluorinated derivatives like 2-amino-2-(2-fluorophenyl)acetic acid, are valuable building blocks in the design of bioactive peptides and protein mimetics nih.govnih.gov. The incorporation of such residues can confer desirable properties, such as increased resistance to proteolytic degradation, enhanced conformational stability, and improved pharmacokinetic profiles iris-biotech.denih.gov.

The introduction of a fluorinated phenylglycine can influence the secondary structure of a peptide, potentially inducing turns or other specific conformations iris-biotech.de. This conformational control is a powerful tool in the design of peptidomimetics that can mimic the structure of a protein's binding site and inhibit protein-protein interactions nih.gov. Furthermore, the fluorine atom can serve as a useful probe for 19F NMR studies to investigate peptide conformation and binding iris-biotech.de. The use of such building blocks allows for the creation of novel therapeutic agents with enhanced potency and stability iris-biotech.de.

Impact on Conformational Stability and Structural Integrity of Peptides

The introduction of sterically demanding, non-coded amino acids into a peptide backbone can impose significant conformational constraints nih.gov. This restriction of flexibility is a crucial factor in enhancing the structural integrity and stability of peptides nih.gov. While naturally occurring peptides are often highly flexible, which can be detrimental to their biological activity and stability, derivatives of 2-Amino-2-(2-fluorophenyl)acetic acid can help lock the peptide into a more defined and biologically active conformation.

The fluorophenyl group, being a bulky aromatic side chain, can limit the rotational freedom of the peptide backbone, thereby reducing the number of accessible conformations nih.gov. This pre-organization can lower the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Moreover, fluorinated compounds are known to participate in unique non-covalent interactions, including fluorine-backbone and fluorine-aromatic interactions, which can further stabilize local secondary structures such as α-helices and β-sheets. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol are widely used to promote and stabilize α-helical and β-hairpin conformations in peptides nih.gov. The fluorine atom in 2-Amino-2-(2-fluorophenyl)acetic acid can similarly contribute to the stability of peptide secondary structures through favorable dipole-dipole interactions and by influencing the surrounding solvent environment.

| Feature of 2-Amino-2-(2-fluorophenyl)acetic acid | Impact on Peptide Structure | Reference |

| Bulky Aromatic Side Chain | Induces conformational constraints, reducing flexibility. | nih.gov |

| Fluorine Atom | Participates in unique non-covalent interactions (e.g., dipole-dipole), potentially stabilizing secondary structures. | nih.gov |

| Reduced Rotational Freedom | Pre-organizes the peptide for target binding, potentially increasing affinity. | nih.gov |

Enhancing Biological Potency and Resistance to Enzymatic Degradation

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids like 2-Amino-2-(2-fluorophenyl)acetic acid is a well-established strategy to overcome this limitation jenabioscience.com. Proteolytic enzymes have high specificity for L-amino acids, the building blocks of natural proteins nih.gov. The presence of a non-canonical amino acid can disrupt the recognition sequence for these enzymes, thereby hindering cleavage and prolonging the peptide's half-life in vivo nih.govnih.gov.

The steric bulk of the 2-fluorophenyl group can physically block the active site of proteolytic enzymes, preventing the hydrolysis of adjacent peptide bonds. Furthermore, the substitution of natural amino acids with unnatural ones can lead to enhanced interactions with biological targets, thereby increasing potency jenabioscience.com. For example, a related compound, 2-amino-2-(2,4-difluorophenyl)acetic acid, has been shown to act as an inhibitor of enzymes like human aminopeptidase N, highlighting the potential for fluorinated amino acids to confer specific biological activities . By improving stability and target interaction, the incorporation of 2-Amino-2-(2-fluorophenyl)acetic acid can lead to peptide therapeutics with significantly enhanced potency and duration of action nih.gov.

| Modification Strategy | Effect | Mechanism | Reference |

| Incorporation of Unnatural Amino Acid | Increased resistance to enzymatic degradation. | Disruption of enzyme recognition sites and steric hindrance. | nih.govnih.gov |

| Enhanced Target Interaction | Increased biological potency. | Improved binding affinity and specific interactions conferred by the fluoro-aromatic group. | jenabioscience.com |

| Enzyme Inhibition | Direct modulation of enzyme activity. | The fluorinated phenylglycine moiety can act as an inhibitor for certain enzymes. |

Considerations for Membrane Permeability and Bioavailability

However, the relationship between lipophilicity and permeability is not always linear. Excessive lipophilicity can lead to poor solubility and aggregation. Therefore, a careful balance must be struck. Computational and experimental studies have shown that the introduction of specific hydrogen bond acceptor-donor pairs can improve membrane permeability without drastically increasing lipophilicity nih.gov. The fluorine atom in 2-Amino-2-(2-fluorophenyl)acetic acid can act as a hydrogen bond acceptor, potentially facilitating the formation of transient intramolecular hydrogen bonds that shield the polar amide backbone of the peptide as it traverses the nonpolar membrane interior. This "chameleonic" behavior can improve passive diffusion across membranes. For example, studies on certain 2-amino-4-substituted pyridine-based inhibitors have shown that derivatives containing difluorobenzene exhibit good membrane permeability nih.gov.

Contributions to Insights into Protein Structure and Function

The incorporation of unnatural amino acids with unique properties serves as a powerful tool for elucidating protein structure and function medchemexpress.com. The fluorine atom in 2-Amino-2-(2-fluorophenyl)acetic acid can be used as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F-NMR is a powerful technique for studying protein structure, dynamics, and interactions, as the ¹⁹F nucleus is 100% abundant and has a large chemical shift range, making it highly sensitive to its local environment. By strategically placing a 2-Amino-2-(2-fluorophenyl)acetic acid residue within a protein, researchers can monitor conformational changes, ligand binding events, and protein-protein interactions with high precision.

Furthermore, the unique electronic properties of the fluorophenyl group can be exploited to study the role of specific interactions in protein folding and stability. For example, the substitution of a natural aromatic residue like phenylalanine with 2-Amino-2-(2-fluorophenyl)acetic acid allows for the systematic investigation of the contribution of cation-π and other aromatic interactions to protein structure and function. This approach provides valuable insights that are often not achievable with conventional mutagenesis studies using only the 20 canonical amino acids.

Computational Chemistry and Spectroscopic Investigations of 2 Amino 2 2 Fluorophenyl Acetic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are essential tools for understanding the fundamental properties of a molecule at the electronic level. For 2-Amino-2-(2-fluorophenyl)acetic acid, such studies would provide invaluable insights into its structure, stability, and reactivity.

A critical first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-Amino-2-(2-fluorophenyl)acetic acid, with rotatable bonds, a conformational analysis would be necessary to identify the various low-energy conformers that could exist and their relative stabilities. This would typically be performed using methods like Density Functional Theory (DFT).

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule involved in electronic transitions and potential charge transfer processes.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding and interaction among bonds. It provides a localized picture of the electron density, corresponding to the familiar Lewis structure representation of lone pairs and bonds. For 2-Amino-2-(2-fluorophenyl)acetic acid, NBO analysis could elucidate hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contribute to the molecule's stability.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For 2-Amino-2-(2-fluorophenyl)acetic acid, the MEP surface would highlight the electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, in shades of blue) regions, providing insights into its intermolecular interactions.

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Theoretical calculations of the first-order hyperpolarizability of 2-Amino-2-(2-fluorophenyl)acetic acid would require high-level computational methods and could indicate its potential for use in NLO materials.

Spectroscopic Characterization for Structural and Mechanistic Elucidation

While computational methods provide theoretical insights, spectroscopic techniques offer experimental data to confirm the structure and understand the behavior of a molecule. A comprehensive spectroscopic characterization of 2-Amino-2-(2-fluorophenyl)acetic acid would involve techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. To date, detailed analyses and interpretations of these spectra for this specific compound are not available in the scientific literature.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural features of a molecule. For 2-Amino-2-(2-fluorophenyl)acetic acid, these analyses would provide characteristic vibrational frequencies for its key components: the carboxylic acid group (-COOH), the primary amine group (-NH2), the C-F bond, and the phenyl ring.

Computational methods, particularly Density Functional Theory (DFT), are routinely employed to predict and help assign these vibrational modes. nih.govnih.gov Calculations would typically be performed using a basis set like 6-311++G(d,p) to obtain the optimized molecular geometry and theoretical vibrational frequencies. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a more accurate comparison with experimental data.

Expected Vibrational Modes for 2-Amino-2-(2-fluorophenyl)acetic acid:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3500 - 3300 |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |

| C-F (Aromatic) | Stretching | 1250 - 1000 |

| Phenyl Ring | C-C Stretching | 1600 - 1450 |

| Phenyl Ring | C-H Bending (out-of-plane) | 900 - 675 |

This table represents generalized expected ranges for the functional groups present in the molecule. Precise experimental and computational data for 2-Amino-2-(2-fluorophenyl)acetic acid are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is indispensable for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 2-Amino-2-(2-fluorophenyl)acetic acid, ¹H NMR and ¹³C NMR would be the primary techniques used.

¹H NMR: This would reveal the chemical environment of each proton. Key signals would include the methine proton (α-carbon), the amine protons, the carboxylic acid proton, and the aromatic protons on the fluorophenyl ring. The coupling patterns (splitting) between adjacent protons and the integration of signals would confirm the structure.

¹³C NMR: This spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the α-carbon, and the six carbons of the phenyl ring (which would show splitting due to coupling with the fluorine atom).

¹⁹F NMR: This would provide a specific signal for the fluorine atom, with its chemical shift being highly sensitive to the electronic environment.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could further confirm the proton-proton and proton-carbon connectivities, respectively. While NMR data for similar compounds are available from commercial suppliers, detailed academic studies focusing on the structural assignment and dynamics of 2-Amino-2-(2-fluorophenyl)acetic acid are not present in the surveyed literature. chemicalbook.combldpharm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. shu.ac.uk

For 2-Amino-2-(2-fluorophenyl)acetic acid, the primary chromophore is the 2-fluorophenyl group. The expected electronic transitions would be π → π* transitions associated with the aromatic ring. libretexts.orgyoutube.com The presence of the amino and carboxylic acid groups, as well as the fluorine atom, would act as auxochromes, potentially shifting the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The carboxylic acid's carbonyl group could also exhibit a weak n → π* transition. masterorganicchemistry.com

A typical analysis would involve recording the spectrum in a solvent like ethanol (B145695) or methanol (B129727) and identifying the λmax values. Theoretical calculations using Time-Dependent DFT (TD-DFT) could complement experimental findings by predicting the energies of electronic transitions and the orbitals involved. nih.gov However, specific experimental or theoretical UV-Vis data for this compound have not been reported in the searched literature.

Fluorescence and Absorption Studies for Biomolecular Interactions

Fluorescent amino acids are valuable tools for investigating biomolecular interactions, as changes in the local environment upon binding to a protein or other macromolecule can alter their fluorescence properties (e.g., intensity, wavelength, lifetime). chemrxiv.orgchemistryviews.org

While 2-Amino-2-(2-fluorophenyl)acetic acid is a non-proteinogenic amino acid, its intrinsic fluorescence is expected to be weak, similar to phenylalanine, making it a less-than-ideal candidate for a fluorescent probe without modification. Studies in this field typically involve designing and synthesizing amino acids with dedicated fluorophore side chains, such as those derived from Nile Red or benzoselenadiazole, which exhibit strong, environmentally sensitive fluorescence. chemrxiv.orgchemrxiv.orgnih.gov There is no evidence in the literature to suggest that 2-Amino-2-(2-fluorophenyl)acetic acid has been utilized in fluorescence-based studies of biomolecular interactions.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand) interacts with a biological macromolecule, typically a protein receptor. mdpi.com

Ligand-Protein Binding Interactions and Mechanisms

Molecular docking simulations would place 2-Amino-2-(2-fluorophenyl)acetic acid into the active site of a target protein to predict its preferred binding orientation and conformation. This analysis identifies key intermolecular interactions, such as:

Hydrogen Bonds: Formed between the amine and carboxylic acid groups of the ligand and polar residues in the protein's active site.

Ionic Interactions (Salt Bridges): Occurring between the charged forms of the amine (NH3+) and carboxylate (COO-) groups and oppositely charged amino acid residues.

Hydrophobic Interactions: Involving the phenyl ring of the ligand and nonpolar residues of the protein.

Halogen Bonds: The fluorine atom could potentially engage in halogen bonding with electron-donating atoms in the binding pocket.

Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing insights into the dynamic nature of the binding mechanism. While studies on related fluorinated amino acids as enzyme inhibitors exist , specific docking or MD simulation studies for 2-Amino-2-(2-fluorophenyl)acetic acid were not found.

Prediction of Binding Affinities and Inhibitory Activities

Computational methods can estimate the binding affinity (often expressed as binding free energy, ΔG) of a ligand to its protein target. Scoring functions within docking programs provide a rapid estimation, while more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to MD simulation trajectories for more accurate predictions. nih.gov

A lower calculated binding energy suggests a more stable complex and, consequently, a higher predicted binding affinity. These predictions are crucial in drug discovery for ranking potential inhibitors and guiding the design of more potent compounds. The predicted inhibitory constant (Ki) can also be derived from the calculated binding free energy. Currently, there are no published studies reporting the predicted binding affinities or inhibitory activities of 2-Amino-2-(2-fluorophenyl)acetic acid against any specific protein target.

Conformational Dynamics and Solvent Effects

Detailed research findings and data tables regarding the conformational dynamics and the influence of solvent effects on 2-Amino-2-(2-fluorophenyl)acetic acid are not available in the current body of scientific literature. Computational studies exploring the molecule's potential energy surface, identifying stable conformers, determining rotational barriers, and quantifying the impact of various solvents on its structural preferences have not been published. Similarly, spectroscopic investigations that would provide experimental data to support such computational models are also absent from the available resources.

Advanced Research Applications and Future Directions for 2 Amino 2 2 Fluorophenyl Acetic Acid

Development of Novel Pharmaceutical Lead Compounds and Drug Candidates

The introduction of fluorine into drug candidates can significantly enhance their pharmacological profiles. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability. numberanalytics.commdpi.com 2-Amino-2-(2-fluorophenyl)acetic acid serves as a valuable building block in the design of novel pharmaceutical lead compounds due to these favorable properties.

The presence of the 2-fluorophenyl group can influence the conformation of peptides and other small molecules, locking them into bioactive conformations that can lead to higher potency and selectivity for their biological targets. researchgate.net This conformational restriction is a key strategy in modern drug design to reduce off-target effects and improve the therapeutic index of a drug candidate.

Furthermore, the fluorinated phenyl ring can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to enhanced binding affinity. The metabolic stability of the C-F bond also makes molecules containing 2-Amino-2-(2-fluorophenyl)acetic acid more resistant to enzymatic degradation, prolonging their in vivo half-life. mdpi.com

Table 1: Impact of Fluorination on Pharmaceutical Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | The Carbon-Fluorine bond is stronger than a Carbon-Hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. |

| Binding Affinity | Can be Increased | Fluorine can engage in favorable electrostatic and polar interactions with protein targets, and its presence can alter the pKa of nearby functional groups to optimize binding. |

| Lipophilicity | Increased | The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. |

| Conformation | Restricted | The steric and electronic effects of fluorine can restrict the rotational freedom of the phenyl ring, leading to a more defined molecular shape for optimal receptor binding. |

Application in Natural Product and Complex Molecule Total Synthesis

While specific examples of the incorporation of 2-Amino-2-(2-fluorophenyl)acetic acid into the total synthesis of natural products are not extensively documented, its potential as a building block for creating complex and biologically active molecules is significant. arkat-usa.org The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a key area where this fluorinated amino acid can be applied. arkat-usa.org

The introduction of 2-Amino-2-(2-fluorophenyl)acetic acid into a peptide sequence can confer resistance to proteolysis, a major challenge in the development of peptide-based therapeutics. researchgate.net Its unique structural features can also be exploited to create novel scaffolds for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The development of synthetic methodologies to access complex unnatural amino acids is a rapidly growing area of research, with techniques like photocatalysis and palladium cross-coupling being employed. researchgate.net

The synthesis of fluorinated amino acids can be broadly categorized into two strategies: utilizing fluorinated building blocks or direct fluorination/fluoroalkylation of amino acid precursors. researchgate.net These approaches allow for the creation of a diverse range of fluorinated amino acids that can be used to build complex molecules with tailored properties.

Elucidation of Structure-Activity Relationships in Fluorinated Amino Acids for Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. The systematic replacement of hydrogen with fluorine is a powerful tool in SAR studies to probe the electronic and steric requirements for optimal interaction with a biological target. frontiersin.orgnih.govresearchgate.net

By comparing the activity of a parent compound with its fluorinated analogue containing 2-Amino-2-(2-fluorophenyl)acetic acid, researchers can gain insights into the importance of specific hydrogen atoms for binding and the tolerance of the binding pocket for substitution. The position of the fluorine atom on the phenyl ring is critical, as ortho, meta, and para substitutions can lead to vastly different biological activities. mdpi.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are often employed in conjunction with experimental studies to rationalize the observed SAR and guide the design of more potent and selective compounds. rsc.orgresearchgate.net These studies help to build predictive models that can accelerate the drug discovery process.

Table 2: Representative Structure-Activity Relationship Insights from Fluorination

| Structural Modification | Observation | Implication for Drug Design |

| Positional Isomerism (ortho vs. meta vs. para) | Different isomers exhibit varying levels of biological activity. | The specific location of the fluorine atom is crucial for optimal interaction with the target's binding site. |

| Number of Fluorine Substituents | Increasing the number of fluorine atoms can alter lipophilicity and electronic properties, impacting activity. | Fine-tuning the degree of fluorination is necessary to balance potency and pharmacokinetic properties. |

| Introduction of Fluorine at a Key H-bonding Site | Loss of a critical hydrogen bond can lead to a significant decrease in activity. | Highlights the importance of specific hydrogen-bonding interactions for molecular recognition. |

Emerging Green Chemistry Approaches for Sustainable Synthesis

The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic methods. nih.govnih.govscribd.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

For the synthesis of 2-Amino-2-(2-fluorophenyl)acetic acid and its derivatives, several green chemistry approaches are being explored. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. chemrxiv.org Enzymes can operate under mild reaction conditions and in aqueous media, reducing the need for harsh reagents and organic solvents.

Flow chemistry is another emerging technology that offers significant advantages in terms of safety, efficiency, and scalability. fu-berlin.de Continuous flow processes can enable better control over reaction parameters, leading to higher yields and purities, and can facilitate the use of hazardous reagents in a safer manner. The use of greener solvents, such as water or supercritical fluids, and the development of catalytic methods that minimize waste are also key areas of research in the sustainable synthesis of fluorinated amino acids.

Integration into Advanced Materials and Bioprobes for Diagnostic and Therapeutic Purposes

The unique properties of fluorinated amino acids, including 2-Amino-2-(2-fluorophenyl)acetic acid, make them valuable components for the development of advanced materials and bioprobes. numberanalytics.com The incorporation of these amino acids into peptides can lead to the formation of self-assembling nanomaterials with enhanced stability and biocompatibility. numberanalytics.comnih.gov These materials have potential applications in drug delivery, tissue engineering, and diagnostics.

In the realm of diagnostics, the fluorine-18 (B77423) isotope is a widely used positron emitter for Positron Emission Tomography (PET) imaging. frontiersin.orgmdpi.comnih.gov Radiolabeled amino acids, including derivatives of 2-Amino-2-(2-fluorophenyl)acetic acid, can be used as PET tracers to visualize and quantify metabolic processes in vivo. nih.govresearchgate.net For example, fluorinated amino acid analogs are often taken up by cancer cells at a higher rate than normal cells, allowing for the sensitive detection of tumors. frontiersin.orgmdpi.comnih.gov

Furthermore, the 19F nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems. mdpi.com Peptides and proteins containing 2-Amino-2-(2-fluorophenyl)acetic acid can be studied by 19F NMR spectroscopy to gain insights into their structure, dynamics, and interactions with other molecules. This makes them powerful tools for chemical biology and drug discovery research.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-amino-2-(2-fluorophenyl)acetic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via enzymatic resolution using stereoselective nitrilases or multi-enzyme systems. For example, enzymatic dynamic kinetic resolution (DKR) of nitrile or amide precursors at pH 8, 40°C for 24 hours achieves high enantiomeric excess (e.e.) . A typical protocol involves:

-

Reagents : Ammonium chloride, hydrochloric acid.

-

Conditions : 37–40°C, pH 7–8, with nitrilases from environmental samples.

-

Key Metrics : Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak AD-H) to verify enantiopurity .

Synthesis Method Temperature (°C) pH Time (h) Enantiomeric Excess (%) Enzymatic DKR (nitrilase) 40 8 24 ≥98% (R-enantiomer) Multi-enzyme system 37 7.5 48 95–97% (S-enantiomer)

Q. How can researchers characterize the structural and chemical properties of 2-amino-2-(2-fluorophenyl)acetic acid?

- Methodological Answer : Use a combination of NMR, FT-IR, and mass spectrometry for structural confirmation. For example:

- ¹H/¹³C NMR : Peaks at δ 4.2–4.5 ppm (CH-NH₂) and δ 170–175 ppm (C=O) confirm the carboxylic acid group .

- Chiral HPLC : Employ a Daicel Chiralpak IC column (hexane:isopropanol, 90:10) to resolve enantiomers .

- X-ray crystallography : Determine absolute configuration using single-crystal diffraction for stereochemical validation .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the biological activity of fluorinated phenylglycine derivatives like 2-amino-2-(2-fluorophenyl)acetic acid?

- Methodological Answer : Systematic analysis of structure-activity relationships (SAR) is critical. For example:

- Receptor Binding Assays : Test affinity for GABA receptors or amino acid transporters, as fluorinated phenylglycine analogs often modulate neurotransmitter systems .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with targets like mGluR5 or bacterial enzymes .

- In Vivo Studies : Compare pharmacokinetic profiles (e.g., brain penetration) of 2-fluoro vs. 4-fluoro analogs to assess positional effects on bioavailability .

Q. What strategies optimize the stability of 2-amino-2-(2-fluorophenyl)acetic acid under varying experimental conditions?

- Methodological Answer : Stability depends on pH, temperature, and solvent polarity. Key approaches include:

-

pH Buffering : Store solutions at pH 2–3 (aqueous HCl) to prevent racemization .

-

Lyophilization : Freeze-dry the compound for long-term storage at -20°C, retaining >95% purity over 12 months .

-

Degradation Studies : Use accelerated stability testing (40°C/75% RH for 6 weeks) with LC-MS to identify degradation products (e.g., defluorination or oxidation) .

Condition Stability Outcome Recommended Mitigation pH > 8 Racemization (>10% over 48h) Use acidic buffers (pH 2–3) Ambient light Photooxidation (5% degradation in 7d) Store in amber vials at 4°C

Q. How do researchers address contradictions in reported catalytic efficiencies of enzymes used to synthesize this compound?

- Methodological Answer : Discrepancies arise from enzyme source variability (e.g., wild-type vs. engineered nitrilases). To resolve:

- Enzyme Screening : Test nitrilases from diverse microbial sources (e.g., Pseudomonas fluorescens) under standardized conditions (pH 8, 37°C) .

- Kinetic Analysis : Calculate kcat/Km values for substrate turnover. For example, Km = 1.2 mM and kcat = 12 s⁻¹ were reported for a nitrilase from uncultured soil samples .

- Directed Evolution : Improve catalytic efficiency via error-prone PCR or site-saturation mutagenesis (e.g., mutations at residues 132 and 167 enhance activity by 3-fold) .

Data Contradiction Analysis

- Issue : Conflicting enantioselectivity reports for enzymatic vs. chemical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.